molecular formula C15H15NO2S2 B2684501 (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone CAS No. 2034471-69-5

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone

Cat. No. B2684501
CAS RN: 2034471-69-5
M. Wt: 305.41
InChI Key: PCBVALUEYWVUCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine ring, being a five-membered ring with one nitrogen and one sulfur atom, would likely have a puckered conformation. The phenyl rings could participate in π-stacking interactions, depending on their relative positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs were synthesized and characterized by spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study involved density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, aiming to understand the effects of structural changes due to electron withdrawing group substitution. These compounds demonstrated potential antibacterial activity, supported by molecular docking studies (M. Shahana & A. Yardily, 2020).

Antitumor Activity

  • Compounds related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and tested for their antitumor activity. The study reported inhibitory effects on the growth of various cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN), highlighting their potential as new drug leads for cancer therapy (R. Bhole & K. Bhusari, 2011).

Antimicrobial Screening

  • A series of novel compounds including analogs of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and screened for their antibacterial activities. These studies have contributed to identifying compounds with significant antibacterial potency, providing a basis for further drug development in combating bacterial infections (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Antioxidant Properties

  • Research into substituted thiazolidinone analogs, including those related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone, explored their antioxidant properties. These compounds have been evaluated for xanthine oxidase inhibition and demonstrated potential in serving as antioxidants, which could be beneficial in developing treatments for diseases caused by oxidative stress (V. Lakshmi Ranganatha et al., 2014).

Molecular Docking and Drug Design

  • The synthesis and characterization of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs have facilitated molecular docking studies to predict their interaction with biological targets. These studies provide insights into the compound's antibacterial and antiviral activities, informing drug design and development processes for treating various diseases (M. FathimaShahana & A. Yardily, 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Without specific toxicity data for this compound, it’s impossible to predict its safety and hazards .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBVALUEYWVUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone

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